molecular formula C15H14N2O2 B1202256 n'-(4-Methoxybenzylidene)benzohydrazide

n'-(4-Methoxybenzylidene)benzohydrazide

Cat. No.: B1202256
M. Wt: 254.28 g/mol
InChI Key: SHSNILXAPAXVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Methoxybenzylidene)benzohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Overview : The compound has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that n'-(4-Methoxybenzylidene)benzohydrazide exhibits effective antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and antifungal activity against Candida albicans.

Case Study : In a study, the compound was tested at concentrations of 500 ppm and 1000 ppm. The results indicated strong antibacterial effects, with minimum inhibitory concentrations (MICs) established for different bacteria:

  • Staphylococcus aureus: 1000 ppm
  • Escherichia coli: 1000 ppm
  • Bacillus subtilis: 500 ppm
  • Candida albicans: 500 ppm

The molecular docking studies suggested that the compound's structure significantly contributes to its antimicrobial efficacy, outperforming some standard antibiotics like nifuroxazide in terms of binding affinity .

Microorganism Concentration (ppm) Activity
Staphylococcus aureus1000Active
Escherichia coli1000Active
Bacillus subtilis500Active
Candida albicans500Active

Corrosion Inhibition

Overview : this compound has been identified as an effective corrosion inhibitor for mild steel in acidic environments, particularly in hydrochloric acid solutions.

Case Study : Research conducted by Mohan et al. highlighted the compound's ability to reduce corrosion rates significantly. The study utilized electrochemical techniques to evaluate the inhibition efficiency, revealing that the compound forms a protective layer on the metal surface, thereby minimizing metal dissolution.

Corrosion Rate (mmpy) Without Inhibitor With Inhibitor (1 M HCl)
Mild SteelHighSignificantly Reduced

Molecular Docking and Structure-Activity Relationship

Overview : The structural characteristics of this compound have been extensively studied using molecular docking techniques to predict its biological activity.

Findings : The docking studies indicated that the compound's binding interactions with target proteins are influenced by its functional groups, particularly the methoxy group and the hydrazone linkage. This information is crucial for designing new derivatives with enhanced biological activity .

Synthesis and Characterization

Synthesis Methods : The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and benzohydrazide under reflux conditions in solvents such as methanol. The yield of this reaction can vary based on the method used, with microwave-assisted synthesis often providing higher yields compared to conventional methods.

Method Yield (%)
Conventional Synthesis~78
Microwave-Assisted Synthesis~92

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-19-14-9-7-12(8-10-14)11-16-17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)

InChI Key

SHSNILXAPAXVEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2

Synonyms

N'-(4-methoxybenzylidene)benzohydrazide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.